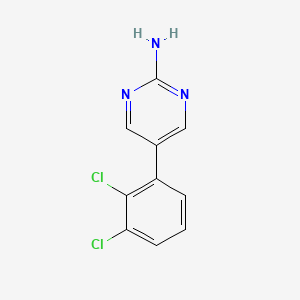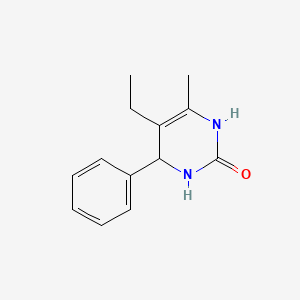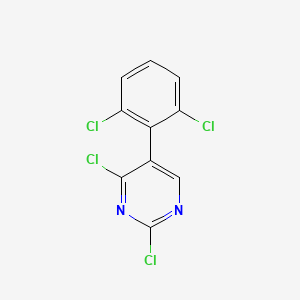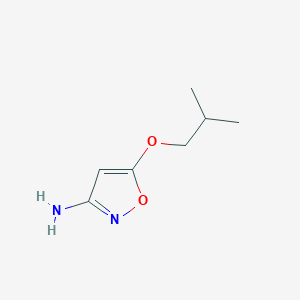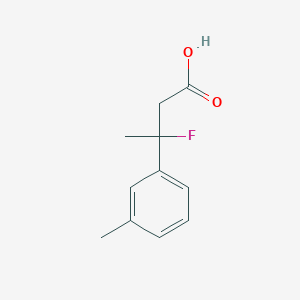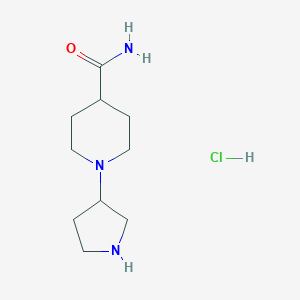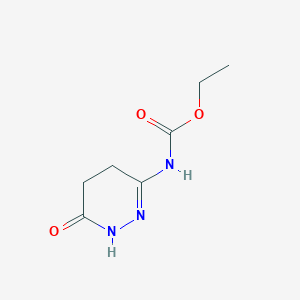
Ethyl (6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate is a heterocyclic compound that belongs to the pyridazinone family. . This compound features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, and is functionalized with an ethyl carbamate group.
Métodos De Preparación
The synthesis of ethyl (6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate can be achieved through various synthetic routes. One common method involves the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. This transition-metal-free (4 + 2) cycloaddition reaction is efficient and provides high yields . The reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or toluene.
Análisis De Reacciones Químicas
Ethyl (6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, leading to different hydroxylated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions are often functionalized pyridazinone derivatives with varying biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl (6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in various physiological processes . By inhibiting these enzymes, the compound can modulate cellular signaling pathways and exert its biological effects.
Comparación Con Compuestos Similares
Ethyl (6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent with similar enzyme inhibitory properties.
Emorfazone: An anti-inflammatory agent used in the treatment of pain and inflammation.
Pyridaben: A herbicide with applications in agriculture.
What sets this compound apart is its unique combination of functional groups, which confer distinct biological activities and make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H11N3O3 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
ethyl N-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)carbamate |
InChI |
InChI=1S/C7H11N3O3/c1-2-13-7(12)8-5-3-4-6(11)10-9-5/h2-4H2,1H3,(H,10,11)(H,8,9,12) |
Clave InChI |
OMAHVQULDLAVKM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NNC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







